Cethexonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1794-74-7 |

|---|---|

Molecular Formula |

C24H50BrNO |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C24H50NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26;/h23-24,26H,4-22H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

MFLMYFVIROLIRS-UHFFFAOYSA-M |

SMILES |

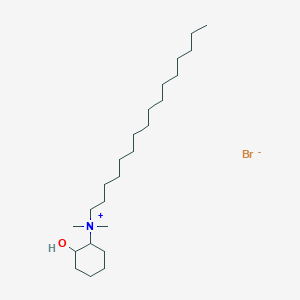

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Br-] |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Br-] |

Pictograms |

Acute Toxic; Irritant |

Related CAS |

6810-42-0 (Parent) |

Synonyms |

Biocidan cethexonium cethexonium bromide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Cethexonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium bromide is a quaternary ammonium (B1175870) compound (QAC) with established anti-infective and antiseptic properties.[1][2] As a cationic surfactant, its biological activity is intrinsically linked to its molecular structure, which facilitates interaction with and disruption of microbial cell membranes. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, intended to support research and development activities in the pharmaceutical and biomedical fields. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided.

Chemical Structure and Identification

This compound is chemically known as N-hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide.[3] Its structure consists of a positively charged quaternary ammonium nitrogen atom, which is bonded to two methyl groups, a hexadecyl (cetyl) chain, and a 2-hydroxycyclohexyl group. The positive charge is balanced by a bromide counter-ion.

| Identifier | Value |

| IUPAC Name | hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium;bromide[4] |

| CAS Number | 1794-74-7[3] |

| Chemical Formula | C₂₄H₅₀BrNO[5] |

| Molecular Weight | 448.57 g/mol [1][6] |

| Canonical SMILES | CCCCCCCCCCCCCCCC--INVALID-LINK--(C)C1CCCCC1O.[Br-][5] |

| InChI | InChI=1S/C24H50NO.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26;/h23-24,26H,4-22H2,1-3H3;1H/q+1;/p-1[5] |

| Synonyms | This compound, UNII-F3T95WRD7W, Biocidan[1][3] |

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as a surfactant and antimicrobial agent.

| Property | Value |

| Appearance | White powder[3] |

| Melting Point | 75 °C[3][7] |

| Solubility | Soluble in water, alcohol, and chloroform. Practically insoluble in petroleum ether.[3] |

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the long aliphatic hexadecyl chain (a broad multiplet), the methyl groups on the nitrogen (a singlet), and the protons of the hydroxycyclohexyl ring (complex multiplets). The protons adjacent to the nitrogen and hydroxyl groups would be deshielded. |

| ¹³C-NMR | Resonances for the numerous methylene (B1212753) carbons of the hexadecyl chain, distinct signals for the methyl carbons attached to the nitrogen, and signals for the carbons of the cyclohexyl ring, with the carbon bearing the hydroxyl group and the carbon bonded to the nitrogen appearing at lower fields. |

| FT-IR | Characteristic peaks for C-H stretching of the alkyl chains, O-H stretching of the hydroxyl group, and C-N stretching. The absence of N-H stretching would confirm the quaternary nature of the ammonium group. |

| Mass Spec. | The molecular ion peak would be observed, along with characteristic fragmentation patterns involving the loss of the bromide ion and cleavage of the alkyl chains and the cyclohexyl ring. |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound.

Materials:

-

This compound powder

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample gently in a mortar.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (75 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound

-

Distilled water

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a conical flask.

-

Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the solution to stand to let undissolved solid settle.

-

Centrifuge an aliquot of the supernatant at high speed to remove any suspended particles.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present or can be derivatized) or HPLC with a suitable detector (e.g., evaporative light scattering detector for non-chromophoric compounds).

-

The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Protocol 3: Synthesis of this compound

Objective: To synthesize N-hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide.

Principle: The synthesis involves a quaternization reaction, where the lone pair of electrons on the nitrogen atom of 2-(dimethylamino)cyclohexanol attacks the electrophilic carbon of cetyl bromide (1-bromohexadecane), forming a new carbon-nitrogen bond and resulting in the quaternary ammonium salt.

Materials:

-

2-(Dimethylamino)cyclohexanol

-

Cetyl bromide (1-bromohexadecane)

-

A suitable solvent (e.g., ethanol (B145695) or acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Recrystallization solvent (e.g., acetone (B3395972) or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-(dimethylamino)cyclohexanol in the chosen solvent.

-

Add an equimolar amount of cetyl bromide to the solution.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound.

-

Dry the purified crystals under vacuum.

References

- 1. researchgate.net [researchgate.net]

- 2. TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Outer membrane permeabilization by the membrane attack complex sensitizes Gram-negative bacteria to antimicrobial proteins in serum and phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. earchives.lib.purdue.edu [earchives.lib.purdue.edu]

- 7. Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Cethexonium Bromide as an Antiseptic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethexonium bromide is a quaternary ammonium (B1175870) compound (QAC) that serves as a potent antiseptic agent.[1] As a member of the cationic surfactant family, its antimicrobial efficacy is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell death.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its antimicrobial spectrum, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the known principles of QACs and provides a framework for its study.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide | [3] |

| Synonyms | Cetyldimethyl(2-hydroxycyclohexyl)ammonium bromide, Biocidan | [1] |

| Molecular Formula | C24H50BrNO | [3] |

| Molecular Weight | 448.56 g/mol | [3] |

| Appearance | White powder | No specific citation found |

| Solubility | Soluble in water and alcohol | No specific citation found |

Core Mechanism of Action: A Multi-pronged Assault on the Microbial Cell

The antiseptic action of this compound, like other QACs, is a multi-step process that culminates in the loss of microbial viability. This process is primarily driven by the molecule's amphiphilic nature, possessing a positively charged hydrophilic head and a long hydrophobic alkyl tail.

Adsorption and Electrostatic Interaction

The initial step involves the electrostatic attraction between the cationic head of the this compound molecule and the negatively charged components of the microbial cell surface.[4] In bacteria, these components include teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[4]

Intercalation into the Cell Membrane

Following adsorption, the hydrophobic alkyl tail of this compound penetrates the lipid bilayer of the cell membrane.[4] This insertion disrupts the ordered structure of the phospholipid bilayer, leading to a disorganization of the membrane.[4]

Membrane Permeabilization and Leakage

The disruption of the membrane architecture creates pores and increases membrane fluidity, compromising its integrity as a selective barrier.[2] This leads to the leakage of essential intracellular components, such as potassium ions, nucleotides, and metabolites, from the cytoplasm into the extracellular environment.[2]

Cellular Disruption and Lysis

The uncontrolled loss of cellular contents and the dissipation of the electrochemical gradient across the membrane ultimately lead to the inhibition of essential cellular processes and cell death.[5] At higher concentrations, this can result in the complete lysis of the microbial cell.

A secondary mechanism of action for some QACs, such as Cetrimonium bromide, has been reported to involve the induction of oxidative stress. This occurs through the generation of reactive oxygen species like superoxide (B77818), which can damage cellular components.[6]

Antimicrobial Spectrum of Activity

This compound exhibits broad-spectrum antimicrobial activity, characteristic of QACs. Generally, QACs are effective against:

-

Gram-positive bacteria: These are typically more susceptible due to their thicker, but more porous, peptidoglycan cell wall which allows for easier access of the QAC to the cell membrane.[2][7]

-

Gram-negative bacteria: While effective, higher concentrations of QACs may be required as the outer membrane of Gram-negative bacteria can act as an additional barrier.[2][7]

-

Fungi: this compound and related compounds have demonstrated fungicidal activity against various yeasts and molds, including species of Candida and Aspergillus.[8][9]

-

Viruses: QACs are effective against enveloped viruses.[2]

Quantitative Data: Antimicrobial Efficacy

| Microorganism | Type | Typical MIC Range for QACs (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 1 - 64 |

| Escherichia coli | Gram-negative Bacteria | 2 - 128 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 8 - 256 |

| Candida albicans | Fungus (Yeast) | 1 - 64 |

Note: These are generalized ranges for QACs and may not represent the exact values for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiseptic properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound stock solution (sterile)

-

96-well microtiter plates (sterile)

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected efficacy.

-

-

Inoculum Preparation:

-

Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.

-

Include a positive control well (broth and inoculum, no antiseptic) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Membrane Permeability Assay using Propidium (B1200493) Iodide

This assay assesses the ability of this compound to disrupt the microbial cell membrane, allowing the influx of a fluorescent dye that is normally membrane-impermeable.

Objective: To qualitatively and quantitatively assess membrane damage caused by this compound.

Materials:

-

This compound solution

-

Microbial culture in mid-logarithmic phase

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

Fluorometer or fluorescence microscope

-

Centrifuge and microcentrifuge tubes

Procedure:

-

Cell Preparation:

-

Harvest the microbial culture by centrifugation and wash the cells twice with PBS.

-

Resuspend the cells in PBS to a defined optical density (e.g., OD600 of 0.5).

-

-

Treatment:

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add varying concentrations of this compound to the tubes and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Include an untreated control.

-

-

Staining:

-

Add propidium iodide to each tube to a final concentration of 1-5 µg/mL.

-

Incubate in the dark for 10-15 minutes.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane permeabilization.

-

Alternatively, visualize the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

-

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows described in this guide.

Caption: The four-step mechanism of action of this compound on the bacterial cell membrane.

References

- 1. drugfuture.com [drugfuture.com]

- 2. quora.com [quora.com]

- 3. Cyclohexanaminium, N-hexadecyl-2-hydroxy-N,N-dimethyl-, bromide (1:1) | C24H50BrNO | CID 3083735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [archive.hshsl.umaryland.edu]

- 6. Antimicrobial cationic surfactant, cetyltrimethylammonium bromide, induces superoxide stress in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cethexonium Bromide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Cethexonium bromide. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this chemical safely in a laboratory setting.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) compound. Its key physical and chemical properties are summarized in the table below for easy reference.[1][2][3]

| Property | Value |

| Molecular Formula | C24H50BrNO |

| Molecular Weight | 448.6 g/mol [1] |

| Appearance | White powder[2] |

| Melting Point | 75 °C[2] |

| Solubility | Soluble in water, alcohol, and chloroform. Practically insoluble in petroleum ether.[2] |

| CAS Number | 1794-74-7[1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The table below outlines its hazard classifications and corresponding statements.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

GHS Pictograms:

Danger

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies. The following table summarizes the available quantitative toxicity data. It is important to note that some data may be for structurally similar compounds and should be interpreted with caution.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 410 mg/kg | TCI Chemicals SDS |

| LDLo | Mouse | Intraperitoneal | 35 mg/kg (8 days pregnant) | TCI Chemicals SDS |

| Skin Irritation | Mouse | Dermal | 50 mg/1H (open) | TCI Chemicals SDS |

| Eye Irritation | Rabbit | Eye | 450 mg (Severe) | TCI Chemicals SDS |

Experimental Protocols

The following are summaries of the methodologies for key toxicological experiments, based on OECD Test Guidelines. These protocols provide a framework for understanding how the toxicity data for substances like this compound are generated.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity test is designed to determine the short-term toxic effects of a substance when ingested.[1] Healthy, young adult rodents are selected and acclimatized to laboratory conditions.[1] The animals are fasted overnight before the administration of the test substance.[1] The substance is administered in a single dose by gavage.[1] If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[1] After administration, food is withheld for another 3-4 hours.[1] The animals are observed for mortality, signs of toxicity, and behavioral changes over a period of at least 14 days. All animals are subjected to a gross necropsy at the end of the study.

Acute Dermal Toxicity (Based on OECD Guideline 402)

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit and covered with a gauze patch.[7] The exposure duration is typically 4 hours, after which the residual substance is removed.[7] The skin is examined for signs of erythema and edema at 1, 24, 48, and 72 hours after removal of the test substance.[7] Observations may continue for up to 14 days to determine the reversibility of any effects.[7]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes. A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[8][9] The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[8][10] The evaluation includes scoring of corneal opacity, iritis, and conjunctival redness and chemosis. The observation period can extend up to 21 days to assess the reversibility of any observed effects.[11]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area. Use a local exhaust ventilation system to control the release of dust or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure to this compound.

Caption: First aid procedures for this compound exposure.

Spill Handling

In the event of a spill, follow the procedures outlined in the diagram below to ensure a safe and effective cleanup.

Caption: Spill handling workflow for this compound.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. It is the responsibility of the user to ensure that all activities are conducted in a safe and compliant manner. Always refer to the most current Safety Data Sheet (SDS) for the specific product being used.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]

- 3. oecd.org [oecd.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. scribd.com [scribd.com]

- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. onesearch.neu.edu [onesearch.neu.edu]

- 11. nucro-technics.com [nucro-technics.com]

Antimicrobial Spectrum of Cethexonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethexonium bromide is a quaternary ammonium (B1175870) compound (QAC) utilized for its antiseptic properties. As a cationic surfactant, its mechanism of action is primarily centered on the disruption of microbial cell membranes, leading to a broad spectrum of antimicrobial activity. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, including its activity against bacteria, fungi, and viruses. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes the known activity of structurally and functionally similar QACs, such as benzalkonium chloride (BC) and cetyltrimethylammonium bromide (CTAB), to infer the probable antimicrobial profile of this compound. Detailed experimental protocols for assessing antimicrobial activity are provided, alongside diagrams illustrating the mechanism of action and experimental workflows to support further research and development.

Introduction to this compound

This compound is a cationic antiseptic belonging to the class of quaternary ammonium compounds.[1] These compounds are characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms. This structure imparts surfactant properties, allowing them to interact with and disrupt the negatively charged cell membranes of microorganisms.[2] This membrane-active mechanism is the basis for their broad-spectrum antimicrobial activity.[1][2][3] QACs are widely used as disinfectants and antiseptics in various healthcare and industrial settings.[1][2]

Antimicrobial Spectrum

The antimicrobial activity of this compound is expected to be broad, encompassing bacteria, fungi, and enveloped viruses. The following sections detail the anticipated spectrum based on data from related QACs.

Antibacterial Activity

Quaternary ammonium compounds generally exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria.[4] The positively charged head of the QAC molecule interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, leading to membrane disorganization and leakage of intracellular contents.[2]

Table 1: Representative Antibacterial Activity of Quaternary Ammonium Compounds

| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Listeria monocytogenes | Benzalkonium Chloride | 1 - 3 | 2 - 5 | [5] |

| Staphylococcus aureus (MRSA) | CTAB-stabilized AgNPs | 15.6 - 62.5 | Not Reported | [6] |

| Staphylococcus aureus | CTAB | 0.25 - 32 | Not Reported | [7] |

| Cariogenic Streptococci | Benzalkonium Chloride | 0.25 - 8.0 | Not Reported | [8] |

| Cariogenic Lactobacilli | Benzalkonium Chloride | 0.25 - 8.0 | Not Reported | [8] |

| Cariogenic Actinomycetes | Benzalkonium Chloride | 0.125 - 8.0 | Not Reported | [8] |

Antifungal Activity

The antifungal activity of QACs is generally more effective against yeasts than molds.[9] The mechanism of action is similar to that against bacteria, involving the disruption of the fungal plasma membrane.

Studies on benzalkonium chloride and cetrimide (B107326) have shown rapid inactivation of Candida species.[9] However, their efficacy against filamentous fungi, such as Aspergillus species, is reported to be lower, often exhibiting fungistatic rather than fungicidal activity.[9]

Table 2: Representative Antifungal Activity of Quaternary Ammonium Compounds

| Microorganism | Compound | Activity | Reference |

| Candida albicans | Benzalkonium Chloride (0.5%) | Fungicidal | [9] |

| Candida krusei | Benzalkonium Chloride (0.5%) | Fungicidal | [9] |

| Candida parapsilosis | Benzalkonium Chloride (0.5%) | Fungicidal | [9] |

| Aspergillus ochraceus | Benzalkonium Chloride (0.5%) | Ineffective/Fungistatic | [9] |

Antiviral Activity

The virucidal activity of quaternary ammonium compounds is primarily directed against enveloped viruses.[10] The lipid envelope of these viruses is a key target for the surfactant action of QACs, leading to the disruption of the envelope and inactivation of the virus.[11] In contrast, non-enveloped viruses, which lack a lipid envelope, are generally more resistant to QACs.[10][12]

Table 3: Representative Virucidal Activity of Quaternary Ammonium Compounds

| Virus | Compound | Activity | Reference |

| Herpes Simplex Virus type 1 (enveloped) | Benzalkonium Chloride | Effective | [10][12] |

| Human Immunodeficiency Virus type 1 (enveloped) | Benzalkonium Chloride | Effective | [10][12] |

| Human Coronavirus (enveloped) | Benzalkonium Chloride | Ineffective | [10][12] |

| Coxsackie Virus (non-enveloped) | Benzalkonium Chloride | Active | [10][12] |

Mechanism of Action

The primary mechanism of antimicrobial action for this compound, as a typical QAC, involves a multi-step process targeting the microbial cell membrane.

The process begins with the adsorption of the positively charged this compound molecules to the negatively charged microbial cell surface.[2] This is followed by penetration of the cell wall and interaction with the cytoplasmic membrane.[2] The insertion of the QAC molecules into the lipid bilayer disrupts the membrane's structure and integrity, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.[2] Ultimately, this damage results in the degradation of proteins and nucleic acids, culminating in cell lysis and death.[2]

Experimental Protocols

The following protocols describe standard methodologies for determining the antimicrobial spectrum of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a commonly used technique.[14]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plate at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[15]

Protocol: MBC/MFC Assay

-

Perform MIC Assay: Following the determination of the MIC, select the wells showing no visible growth.

-

Subculturing: Aliquot a small, standardized volume from each of these clear wells and plate it onto an appropriate agar medium that does not contain the antimicrobial agent.

-

Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.

-

Reading and Interpretation: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

This compound, as a quaternary ammonium compound, is anticipated to possess a broad antimicrobial spectrum, with notable activity against bacteria and enveloped viruses, and to a lesser extent, fungi. Its primary mechanism of action involves the disruption of microbial cell membranes. While specific quantitative data for this compound is not extensively documented in publicly accessible sources, the information available for structurally similar QACs provides a strong basis for inferring its antimicrobial profile. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of this compound's efficacy against a comprehensive range of microorganisms. Further research is warranted to establish the precise MIC and MBC values of this compound against clinically relevant pathogens to fully elucidate its therapeutic potential.

References

- 1. youtube.com [youtube.com]

- 2. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 8. The minimum inhibitory concentration of oral antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel broad spectrum virucidal molecules against enveloped viruses | PLOS One [journals.plos.org]

- 12. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. protocols.io [protocols.io]

- 15. emerypharma.com [emerypharma.com]

Introduction to Cethexonium Bromide and its Critical Micelle Concentration (CMC)

An In-Depth Technical Guide to the Critical Micelle Concentration of Cethexonium Bromide in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This compound is a cationic surfactant belonging to the class of quaternary ammonium (B1175870) compounds.[1][2] Its molecular structure consists of a bulky hydrophobic group (a hexadecyl chain attached to a cyclohexyl ring) and a positively charged hydrophilic head group (a dimethylammonium group). This amphiphilic nature allows this compound to be surface-active in aqueous solutions.

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles.[3] Below the CMC, surfactant molecules primarily exist as monomers and tend to adsorb at interfaces, such as the air-water interface, leading to a significant decrease in surface tension.[4] Once the CMC is reached, the interface becomes saturated, and any additional surfactant molecules form micelles in the bulk of the solution.[5] At concentrations above the CMC, the surface tension of the solution remains relatively constant.[3]

The determination of the CMC is crucial for various applications in drug development and research, including the formulation of drug delivery systems, understanding antimicrobial activity, and in processes requiring solubilization of poorly water-soluble compounds.[6][7]

Quantitative Data on CMC

Direct experimental data for the Critical Micelle Concentration (CMC) of this compound in aqueous solutions is not extensively available in publicly accessible literature. However, we can infer its behavior by examining a closely related and widely studied cationic surfactant, Cetyltrimethylammonium bromide (CTAB), which shares the same hexadecyl (C16) hydrophobic tail.

The CMC of a surfactant is influenced by factors such as temperature and the presence of electrolytes.[3] For CTAB, the CMC in pure water is approximately 0.92 mM at 25°C.[8] The addition of salts to the aqueous solution tends to decrease the CMC value.[9] This is because the salt's counter-ions shield the electrostatic repulsion between the positively charged head groups of the surfactant molecules, facilitating micelle formation at a lower concentration. Temperature can also have a complex effect on the CMC. For CTAB, the CMC value has been shown to increase linearly as the temperature rises from 10°C to 40°C.[10]

Table 1: Representative CMC Values for Cetyltrimethylammonium Bromide (CTAB) in Aqueous Solution

| Surfactant | Solvent | Temperature (°C) | Method | CMC (mM) |

| CTAB | Water | 25 | Not Specified | 0.92[8] |

| CTAB | Water | 25 | Streaming Potential | 0.93[10] |

| CTAB | Water | 20 | Streaming Potential | 0.93[10] |

| CTAB | Water | 30 | Streaming Potential | 1.02[10] |

| CTAB | Water | 40 | Streaming Potential | 1.13[10] |

| CTAB | Water | 25 | Conductivity | 0.907[11] |

Note: This table provides data for CTAB as a proxy for this compound due to a lack of specific literature values for the latter.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. These methods rely on detecting an abrupt change in a physical property of the surfactant solution as the concentration crosses the CMC.

Surface Tensiometry

This is a classic method for CMC determination. It involves measuring the surface tension of a series of surfactant solutions of varying concentrations.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions of this stock solution to obtain a range of concentrations both below and above the expected CMC.

-

Measurement: Use a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring) to measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant. The CMC is determined from the intersection of these two lines.[4]

Conductivity Measurement

This method is suitable for ionic surfactants like this compound. It is based on the change in the electrical conductivity of the solution upon micelle formation.

Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of known concentrations in deionized water.

-

Measurement: Use a calibrated conductivity meter to measure the specific conductivity of each solution at a constant temperature. Ensure the solution is well-stirred and thermally equilibrated before each measurement.[11]

-

Data Analysis: Plot the specific conductivity against the surfactant concentration. The plot will exhibit two linear portions with different slopes. The break point, corresponding to the intersection of these two lines, indicates the CMC.[11][12] The change in slope occurs because the mobility of the surfactant molecules is reduced when they aggregate into micelles.

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar (water) and non-polar (micelle core) environments.

Protocol:

-

Probe and Solution Preparation: Prepare a stock solution of a fluorescent probe like pyrene (B120774) in a suitable solvent. Prepare a series of this compound solutions and add a small, constant amount of the pyrene stock solution to each. The final probe concentration should be very low to avoid affecting micellization.[13]

-

Fluorescence Measurement: Excite the solutions with a specific wavelength and record the emission spectra using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the microenvironment.[5]

-

Data Analysis: Plot the I1/I3 ratio as a function of the surfactant concentration. A sigmoidal curve is typically observed. The point of the sharpest change in the curve corresponds to the CMC.[5]

Applications and Mechanism of Action

Antimicrobial and Antiseptic Properties

This compound is primarily used as an antiseptic, particularly in ophthalmic preparations for treating superficial eye conditions.[1][14][15] As a quaternary ammonium compound, its antimicrobial activity stems from its ability to disrupt microbial cell membranes.

The positively charged hydrophilic head of the this compound molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. The hydrophobic tail then penetrates the hydrophobic core of the membrane. This process disrupts the structural integrity and permeability of the cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death.[16][17]

Role in Drug Delivery

Cationic surfactants like this compound are of significant interest in drug delivery for several reasons:

-

Solubilization: The hydrophobic core of micelles can encapsulate poorly water-soluble drugs, increasing their apparent solubility in aqueous formulations.

-

Enhanced Permeability: The positive charge of the surfactant can promote interaction with negatively charged biological membranes, potentially enhancing drug absorption.

-

Nanoparticle Formulation: They can be used as stabilizers in the formulation of drug-loaded nanoparticles, preventing their aggregation.[18][19]

Mandatory Visualizations

Caption: A generalized experimental workflow for determining the CMC.

Caption: Aggregation of monomers to form a micelle above the CMC.

Caption: Mechanism of bacterial cell membrane disruption by Cethexonium.

Caption: Pathway for drug delivery using micellar solubilization.

References

- 1. Céthexonium bromure : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 2. Cyclohexanaminium, N-hexadecyl-2-hydroxy-N,N-dimethyl-, bromide (1:1) | C24H50BrNO | CID 3083735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. journals.stmjournals.com [journals.stmjournals.com]

- 5. agilent.com [agilent.com]

- 6. Block ionomer complexes as prospective nanocontainers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Nanocrystals: Focus on Brain Delivery from Therapeutic to Diagnostic Applications | MDPI [mdpi.com]

- 8. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 9. Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ache.org.rs [ache.org.rs]

- 12. researchgate.net [researchgate.net]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. kidsapo.com [kidsapo.com]

- 15. apozona.com [apozona.com]

- 16. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synergistic Antibacterial Activity of Benzalkonium Bromide and Cu-Bearing Duplex Stainless Steel against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Surfactant Properties of Quaternary Ammonium Compounds: A Focus on Cethexonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium (B1175870) compounds (QACs) represent a class of cationic surfactants with a broad spectrum of applications in the pharmaceutical and biotechnology sectors, primarily owing to their antimicrobial and surface-active properties. This technical guide provides a comprehensive overview of the core surfactant properties of QACs, with a specific focus on Cethexonium bromide. Due to the limited availability of specific quantitative data for this compound, data from the structurally similar and extensively studied Cetyltrimethylammonium bromide (CTAB) is utilized as a comparative proxy to elucidate key surfactant characteristics. This document details fundamental concepts such as critical micelle concentration (CMC), surface tension reduction, and the hydrophilic-lipophilic balance (HLB). Furthermore, it outlines detailed experimental protocols for the determination of these properties and explores the role of these surfactants in drug delivery systems. Visual diagrams generated using Graphviz are provided to illustrate key molecular structures, experimental workflows, and biological interactions.

Introduction to Quaternary Ammonium Compounds as Surfactants

Quaternary ammonium compounds are organic molecules characterized by a positively charged nitrogen atom bonded to four alkyl or aryl groups.[1][2] This cationic nature, combined with a long hydrophobic alkyl chain, imparts amphiphilic properties, making them effective surfactants.[1] Their ability to reduce surface and interfacial tension allows for the formation of micelles, emulsions, and liposomes, which are critical for various pharmaceutical formulations.[3] this compound, chemically known as N-Hexadecyl-2-hydroxy-N,N-dimethylcyclohexanaminium bromide, is a QAC utilized for its antiseptic properties.[4] Its structural similarity to other long-chain QACs, such as Cetyltrimethylammonium bromide (CTAB), suggests comparable surfactant behavior.

Core Surfactant Properties

The efficacy of a surfactant is defined by several key quantitative parameters. This section details these properties, leveraging data from CTAB to provide a quantitative context for understanding the expected behavior of this compound.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[5] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, additional surfactant molecules aggregate to form micelles.[5] The CMC is a critical parameter as it dictates the concentration at which the surfactant's properties, such as solubilization and detergency, become most effective.

Table 1: Critical Micelle Concentration (CMC) of Cetyltrimethylammonium Bromide (CTAB) in Aqueous Solution

| Parameter | Value | Conditions |

| CMC | ~0.92 - 1.0 mM | 25 °C, in water |

Note: The CMC of QACs can be influenced by factors such as temperature, pH, and the presence of electrolytes.[5]

Surface Tension Reduction

Surfactants reduce the surface tension of a liquid by adsorbing at the liquid-air interface. The effectiveness of a surfactant is often measured by the extent to which it can lower the surface tension of water (approximately 72 mN/m at 25°C). The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[5]

Table 2: Surface Tension Properties of Cetyltrimethylammonium Bromide (CTAB)

| Parameter | Value | Conditions |

| Surface Tension at CMC (γ_cmc) | ~36 mN/m | 25 °C, in water |

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[5][6] The HLB value determines the surfactant's suitability for various applications, such as emulsification, detergency, and solubilization. For ionic surfactants, the HLB can be estimated using Davies' method, which assigns group numbers to different structural moieties of the molecule.[7][8]

Davies' Method for Calculating HLB:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Table 3: Estimated Hydrophilic-Lipophilic Balance (HLB) for this compound

| Structural Group | Group Number | Contribution |

| Hydrophilic Head Group | ||

| -N+(CH3)2- (Quaternary Amine) | 9.4 | +9.4 |

| -OH (Hydroxyl on cyclohexy) | 1.9 | +1.9 |

| Lipophilic Tail Group | ||

| -CH2- (Methylene) x 15 | 0.475 | -7.125 |

| -CH3 (Terminal Methyl) | 0.475 | -0.475 |

| Cyclohexyl ring | -1.5 (approx.) | -1.5 |

| Total Estimated HLB | ~10.7 |

An HLB value in this range suggests that this compound is a good oil-in-water (O/W) emulsifier and solubilizing agent.[6]

Experimental Protocols

Accurate determination of surfactant properties is crucial for their effective application. This section outlines the standard experimental methodologies for measuring CMC and surface tension.

Determination of Critical Micelle Concentration (CMC)

Several techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the available instrumentation.

This method involves measuring the surface tension of a series of surfactant solutions of increasing concentrations. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break, the point of which corresponds to the CMC.[9]

Experimental Workflow for CMC Determination by Tensiometry

Caption: Workflow for CMC determination using tensiometry.

For ionic surfactants like this compound, conductivity measurements provide a reliable method for CMC determination. The specific conductivity of the solution is measured as a function of surfactant concentration. A plot of conductivity versus concentration will exhibit a change in slope at the CMC, due to the lower mobility of the micelles compared to the free ions.

Experimental Workflow for CMC Determination by Conductometry

Caption: Workflow for CMC determination using conductometry.

Role in Drug Delivery Systems

The surfactant properties of QACs like this compound make them valuable excipients in various drug delivery systems. Their ability to form micelles and act as emulsifiers is key to their utility.

Micellar Solubilization

Above the CMC, QACs form micelles with a hydrophobic core and a hydrophilic shell. This structure allows for the encapsulation and solubilization of poorly water-soluble drugs within the hydrophobic core, thereby enhancing their bioavailability.

Diagram of a this compound Micelle Encapsulating a Hydrophobic Drug

Caption: A this compound micelle with a hydrophobic drug.

Formulation of Nanoemulsions and Liposomes

This compound can act as an emulsifying agent to stabilize oil-in-water nanoemulsions, which are effective carriers for lipophilic drugs.[10] In the formation of liposomes, cationic lipids like this compound can be incorporated to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes and facilitate drug uptake.[11]

Penetration Enhancement

QACs can act as penetration enhancers in transdermal and ophthalmic drug delivery.[12] They are thought to disrupt the highly ordered structure of the stratum corneum or the corneal epithelium, thereby increasing the permeability for co-administered drugs.[12]

Mechanism of Action and Biological Interactions

The primary biological activity of QACs is their antimicrobial effect, which is a direct consequence of their surfactant properties.

Antimicrobial Mechanism

The cationic headgroup of this compound electrostatically interacts with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids.[1] The hydrophobic tail then inserts into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3]

Signaling Pathway of QAC-Induced Bacterial Cell Death

Caption: Mechanism of antimicrobial action of QACs.

Interaction with Eukaryotic Cell Membranes

In drug delivery, the interaction of cationic surfactants with eukaryotic cell membranes is a double-edged sword. While it can enhance drug uptake, it can also lead to cytotoxicity. The positively charged headgroup of this compound can interact with the negatively charged components of mammalian cell membranes, potentially leading to membrane disruption at high concentrations. This necessitates careful formulation design to balance efficacy and safety.

Conclusion

This compound, as a representative quaternary ammonium compound, possesses significant potential as a versatile excipient in pharmaceutical formulations. Its surfactant properties, including a low critical micelle concentration and the ability to significantly reduce surface tension, enable its use as a solubilizing agent, emulsifier, and penetration enhancer. While specific quantitative data for this compound remains to be fully elucidated, the well-characterized properties of its structural analog, CTAB, provide a strong basis for understanding its behavior. The antimicrobial activity of this compound is intrinsically linked to its surfactant nature, involving the disruption of microbial cell membranes. For drug development professionals, a thorough understanding of these core surfactant properties and their experimental determination is paramount for the rational design of safe and effective drug delivery systems. Further research to quantify the specific surfactant parameters of this compound will be invaluable for its optimized application in advanced pharmaceutical formulations.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 6. lankem.com [lankem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Thermodynamics of Micelle Formation | Semantic Scholar [semanticscholar.org]

- 12. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the Research Applications of Cethexonium Bromide (CAS Number: 1794-74-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethexonium bromide, a quaternary ammonium (B1175870) compound (QAC), is a cationic surfactant with established applications as an antiseptic. This technical guide provides a comprehensive overview of the research applications of this compound (CAS No. 1794-74-7), with a focus on its antimicrobial properties, mechanism of action, and available data from scientific literature. While specific quantitative data for this compound is limited in publicly accessible research, this guide synthesizes the known information and provides context based on the broader class of quaternary ammonium compounds. This document details its primary application in ophthalmology, explores its presumed mechanism of action based on related compounds, and outlines standard experimental protocols for its evaluation.

Introduction

This compound is a quaternary ammonium salt with the chemical formula C₂₄H₅₀BrNO. It belongs to the class of cationic surfactants, which are characterized by a positively charged hydrophilic head group and a long hydrophobic tail. This amphipathic nature is central to its biological activity. Primarily, this compound is recognized for its role as an antiseptic agent, particularly in topical applications for the eye, nose, and throat to manage minor infections.[1]

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 1794-74-7 |

| Molecular Formula | C₂₄H₅₀BrNO |

| Molecular Weight | 448.6 g/mol |

| IUPAC Name | Hexadecyl(2-hydroxycyclohexyl)dimethylammonium bromide |

| Synonyms | Bactyl, Biocidan, Monosept |

Core Mechanism of Action: Disruption of Bacterial Cell Membranes

The primary mechanism of action for quaternary ammonium compounds like this compound is the catastrophic disruption of the bacterial cell membrane.[2] This process is initiated by the electrostatic interaction between the positively charged cationic head of the this compound molecule and the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria.

Following this initial binding, the hydrophobic alkyl tail penetrates and intercalates into the lipid bilayer. This insertion disrupts the organized structure of the membrane, leading to a loss of membrane integrity and increased fluidity. The compromised membrane loses its selective permeability, resulting in the leakage of essential intracellular components like ions (e.g., potassium), metabolites, and even larger molecules like RNA and proteins. This ultimately leads to bacterial cell death.

Figure 1: Proposed mechanism of this compound action on the bacterial cell membrane.

Research Applications and Quantitative Data

The primary documented research application of this compound is in ophthalmology as a topical antiseptic. It is formulated in eye drops at a concentration of 0.025% for the treatment of superficial eye infections.[3]

Table 1: Antimicrobial Activity of Cetrimonium (B1202521) Bromide (CTAB) (for reference)

| Microorganism | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (including MRSA) | 15.6 - 62.5 | [2][4] |

| Escherichia coli | Not specified | [4] |

| Pseudomonas aeruginosa | Not specified | [4] |

| Candida albicans | Not specified | [4] |

Further research is critically needed to establish a comprehensive antimicrobial profile of this compound against a panel of clinically relevant bacteria and fungi.

Experimental Protocols

For researchers investigating the antimicrobial and cytotoxic properties of this compound, the following standard protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[5]

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

Figure 2: Experimental workflow for MIC determination.

Cytotoxicity Assay (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

Protocol:

-

Cell Culture: Plate a suitable human cell line (e.g., corneal epithelial cells for ophthalmic applications) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve.

Figure 3: Experimental workflow for cytotoxicity (IC50) determination using the MTT assay.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with intracellular signaling pathways. The primary mode of action is considered to be the direct physical disruption of the cell membrane, which leads to a cascade of events culminating in cell death, rather than the modulation of specific signaling cascades. However, downstream effects of membrane damage, such as the release of intracellular contents and subsequent cellular stress responses, could indirectly influence various signaling pathways. Further research is warranted to explore these potential secondary effects.

Conclusion and Future Directions

This compound is a quaternary ammonium antiseptic with a primary application in ophthalmic preparations. Its mechanism of action is presumed to be consistent with other QACs, involving the disruption of bacterial cell membranes. A significant gap exists in the scientific literature regarding specific quantitative data on its antimicrobial spectrum (MIC values) and cytotoxicity (IC50 values).

Future research should focus on:

-

Comprehensive Antimicrobial Profiling: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of Gram-positive and Gram-negative bacteria, as well as fungi, particularly those relevant to ocular infections.

-

Cytotoxicity Studies: Establishing the IC50 values of this compound on relevant human cell lines, such as corneal and conjunctival epithelial cells, to better understand its safety profile.

-

Mechanism of Action Studies: Investigating the specific interactions of this compound with bacterial membranes and exploring any potential secondary effects on cellular signaling pathways.

-

In Vivo Efficacy and Safety: Conducting well-controlled clinical trials to further validate the efficacy and safety of this compound in its current and potential future applications.

This in-depth guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge on this compound and underscoring the critical need for further investigation to fully elucidate its therapeutic potential.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apec.org [apec.org]

- 4. The antimicrobial activity in vitro of chlorhexidine, a mixture of isothiazolinones ('Kathon' CG) and cetyl trimethyl ammonium bromide (CTAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Cethexonium Bromide on Bacterial Biofilms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethexonium bromide, a quaternary ammonium (B1175870) compound, is recognized for its antiseptic properties. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, with a specific focus on its efficacy against bacterial biofilms. This document synthesizes available quantitative data on its anti-biofilm and cytotoxic activities, offers detailed experimental protocols for key assessment assays, and presents visual workflows to facilitate experimental design and execution. The information herein is intended to support researchers, scientists, and drug development professionals in evaluating this compound as a potential agent for biofilm control and in understanding its toxicological profile.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria within biofilms significantly more resistant to conventional antimicrobial agents and the host immune system. The emergence of biofilm-associated infections has become a critical challenge in healthcare and industrial settings, necessitating the development of novel anti-biofilm strategies.

This compound, also known as Cetrimonium (B1202521) bromide (CTAB), is a cationic surfactant with broad-spectrum antimicrobial activity. Its mechanism of action primarily involves the disruption of cell membrane integrity. This guide explores the in vitro effects of this compound on the viability of bacterial biofilms and its cytotoxic impact on mammalian cells, providing a foundational understanding for its potential therapeutic and industrial applications.

Quantitative Data on the In Vitro Activity of this compound

The following tables summarize the available quantitative data on the anti-biofilm and cytotoxic effects of this compound.

Table 1: Anti-biofilm Activity of Cetrimonium Bromide against Monospecies Biofilms

| Bacterial Species | Surface | Concentration (ppm) | Temperature (°C) | Exposure Time (min) | Reduction in Viable Cells (Log10 CFU/cm²) |

| Staphylococcus aureus | Stainless Steel | 100 | 25 | 10 | 2 - 4 |

| Staphylococcus aureus | Stainless Steel | 200 | 25 | 10 | 2 - 4 |

| Staphylococcus aureus | Stainless Steel | 100 | 50 | 15 | > 5 |

| Staphylococcus aureus | Stainless Steel | 200 | 50 | 15 | > 5 |

| Salmonella spp. | Stainless Steel | 100 | 25 | 10 | 2 - 4 |

| Salmonella spp. | Stainless Steel | 200 | 25 | 10 | 2 - 4 |

| Salmonella spp. | Stainless Steel | 100 | 50 | 15 | > 5 |

| Salmonella spp. | Stainless Steel | 200 | 50 | 15 | > 5 |

Data synthesized from a study by Avila-Novoa et al. (2017). The study found that Cetrimonium bromide was more effective at a higher temperature and longer exposure time. In dual-species biofilms, a reduction of more than 5 Log10 CFU/cm² was achieved at 200 ppm and 50°C.[1][2][3]

Table 2: In Vitro Cytotoxicity of Cetrimonium Bromide (CTAB) on Mammalian Cell Lines

| Cell Line | Assay | Concentration | Exposure Time | Effect |

| Human Skin HaCaT Keratinocytes | Cell Viability | 10 µM | 24 hours | Toxic |

| Human Skin HaCaT Keratinocytes | Cell Viability | < 1 µM | 24 hours | Non-toxic |

| Human Glioblastoma (U87 & A172) | Cytotoxicity | Increasing concentrations | Not specified | Induces cell death |

| Human Head and Neck Cancer (FaDu) | Cytotoxicity | Not specified | Not specified | Exhibits anticancer cytotoxicity with minimal effects on normal fibroblasts |

| Human Lung Fibroblast (CRL-1490) | Cell Viability | 100 µM | 2 hours | ~0% cell viability |

| Human Hepatocellular Carcinoma (HepG-2) | Cell Viability (IC50) | 0.2 µg/mL (as Cu-CTAB + GaO-NPs complex) | Not specified | Potent cytotoxicity |

This table summarizes data from multiple sources which indicate that the cytotoxicity of Cetrimonium bromide is cell line and concentration-dependent.[4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for assessing the anti-biofilm and cytotoxic properties of this compound.

Assessment of Anti-Biofilm Activity: Crystal Violet Assay

The crystal violet assay is a simple and widely used method for quantifying biofilm formation.

Principle: Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm. The amount of stained biofilm is proportional to the absorbance reading after solubilization of the dye.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid or absolute ethanol (B145695)

-

Microplate reader

Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh TSB to an optical density (OD) of 0.1 at 600 nm.

-

-

Biofilm Formation:

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Include negative control wells containing only sterile TSB.

-

Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

-

-

Treatment with this compound:

-

After incubation, gently remove the planktonic bacteria by aspirating the medium from each well.

-

Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

-

Prepare serial dilutions of this compound in TSB.

-

Add 200 µL of the different concentrations of this compound to the wells containing the established biofilms. Include a positive control (untreated biofilm) and a negative control (wells with no biofilm).

-

Incubate the plate for the desired exposure time (e.g., 10 min, 15 min, 24 hours) at the desired temperature (e.g., 25°C, 37°C, 50°C).

-

-

Staining and Quantification:

-

Aspirate the this compound solution and wash the wells twice with PBS.

-

Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Dry the plate at room temperature or in an incubator.

-

Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Assessment of In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Mammalian cell line (e.g., HaCaT, HeLa, HepG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a negative control (untreated cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

-

-

MTT Incubation and Formazan Solubilization:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator until purple formazan crystals are visible under a microscope.

-

Aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with shaking to ensure complete solubilization.

-

-

Quantification:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability can be calculated using the following formula: % Viability = (OD_treated / OD_control) * 100 The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a proposed mechanism of action.